molecular formula C18H23N3O3 B2593590 N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-cyclopentylethanediamide CAS No. 898465-68-4

N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-cyclopentylethanediamide

Cat. No.: B2593590
CAS No.: 898465-68-4
M. Wt: 329.4
InChI Key: APWKMAAOLKDNEA-UHFFFAOYSA-N
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Description

N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-cyclopentylethanediamide is a chemical compound with a unique structure that makes it suitable for various scientific research applications. This compound is part of the quinoline family, which is known for its diverse biological and pharmaceutical activities .

Preparation Methods

The synthesis of N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-cyclopentylethanediamide typically involves the reaction of N-substituted anthranilic acids with equimolar amounts of N-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF) . This method ensures the formation of the desired compound with high yield and purity. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-cyclopentylethanediamide undergoes various chemical reactions, including:

Scientific Research Applications

N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-cyclopentylethanediamide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-cyclopentylethanediamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-cyclopentylethanediamide can be compared with other similar compounds, such as:

The uniqueness of N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-cyclopentylethanediamide lies in its specific structure, which allows for a wide range of applications and interactions in various scientific fields.

Properties

IUPAC Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclopentyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-12(22)21-10-4-5-13-8-9-15(11-16(13)21)20-18(24)17(23)19-14-6-2-3-7-14/h8-9,11,14H,2-7,10H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWKMAAOLKDNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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